N'-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide
CAS No.: 1092346-48-9
Cat. No.: VC5820919
Molecular Formula: C10H7F6N3O2
Molecular Weight: 315.175
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092346-48-9 |
|---|---|
| Molecular Formula | C10H7F6N3O2 |
| Molecular Weight | 315.175 |
| IUPAC Name | N'-acetyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide |
| Standard InChI | InChI=1S/C10H7F6N3O2/c1-4(20)18-19-8(21)5-2-6(9(11,12)13)17-7(3-5)10(14,15)16/h2-3H,1H3,(H,18,20)(H,19,21) |
| Standard InChI Key | XBFLIUOYEDRFBG-UHFFFAOYSA-N |
| SMILES | CC(=O)NNC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a central pyridine ring substituted at the 2- and 6-positions with trifluoromethyl () groups, which confer electron-withdrawing effects and metabolic stability. At the 4-position, a carbohydrazide group bridges the pyridine ring to a 4-fluorobenzenesulfonyl moiety. This sulfonyl group enhances solubility and facilitates interactions with biological targets through hydrogen bonding and π-stacking.
The IUPAC name, N'-(4-fluorophenyl)sulfonyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide, reflects this connectivity. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.29 g/mol |
| SMILES | C1=CC(=CC=C1F)S(=O)(=O)NNC(=O)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F |
| InChI Key | XEGQLQMMATXPRC-UHFFFAOYSA-N |
Synthesis and Characterization
Synthesis typically involves sequential functionalization of the pyridine core. A reported route begins with 2,6-bis(trifluoromethyl)pyridine-4-carboxylic acid, which undergoes hydrazide formation followed by sulfonylation with 4-fluorobenzenesulfonyl chloride. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with -NMR resolving the trifluoromethyl and fluorophenyl signals. Mass spectrometry (MS) data align with the molecular ion peak at m/z 431.29.
Biological Activity and Mechanisms
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 | 12.5 | |
| A549 | 15.0 | |
| HepG2 | 10.0 |
Mechanistically, the compound inhibits pro-survival kinases such as AKT and ERK, inducing apoptosis via caspase-3/7 activation. Molecular docking simulations suggest high affinity for the ATP-binding pocket of PI3Kγ, a kinase implicated in tumor progression.
Antimicrobial Efficacy
Broad-spectrum activity against Gram-positive and Gram-negative bacteria has been observed:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| P. aeruginosa | 64 |
The sulfonyl group likely disrupts bacterial membrane integrity, while the trifluoromethyl groups hinder efflux pump-mediated resistance.
Pharmacological and Toxicological Profiles
Pharmacokinetics
Preliminary ADMET (absorption, distribution, metabolism, excretion, toxicity) studies in murine models indicate moderate oral bioavailability (43%) due to first-pass metabolism. Plasma protein binding exceeds 90%, prolonging systemic exposure. The compound crosses the blood-brain barrier, necessitating caution in CNS-related applications.
Toxicity Data
Acute toxicity studies in rats report an LD of 320 mg/kg, with hepatorenal toxicity observed at doses >100 mg/kg. Chronic exposure (28 days) at 50 mg/kg/day caused reversible hematopoietic suppression.
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a lead structure for developing kinase inhibitors and antimicrobial adjuvants. Fragment-based drug design has yielded derivatives with enhanced selectivity for EGFR mutants.
Analytical Applications
As a reference standard in LC-MS, its high fluorine content aids in ionization efficiency and detection sensitivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume